3-(2-Fluoro-3-methylphenyl)-2-hydroxypropanoic acid
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Overview
Description
3-(2-Fluoro-3-methylphenyl)-2-hydroxypropanoic acid is an organic compound that features a fluoro-substituted aromatic ring and a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-3-methylphenyl)-2-hydroxypropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-3-methylphenylboronic acid.
Reaction with Propanoic Acid Derivative: The boronic acid is reacted with a suitable propanoic acid derivative under specific conditions to introduce the hydroxypropanoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be utilized to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-3-methylphenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluoro group on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic aromatic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 3-(2-Fluoro-3-methylphenyl)-2-oxopropanoic acid.
Reduction: Formation of 3-(2-Fluoro-3-methylphenyl)-2-hydroxypropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Fluoro-3-methylphenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-3-methylphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and context, but could include metabolic pathways, signal transduction pathways, or other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-methylphenylboronic acid: A precursor in the synthesis of 3-(2-Fluoro-3-methylphenyl)-2-hydroxypropanoic acid.
3-Fluoro-2-methylphenol: Another fluoro-substituted aromatic compound with different functional groups.
2-Fluoro-3-methylbenzeneboronic acid: A related boronic acid derivative with similar structural features.
Uniqueness
This compound is unique due to its combination of a fluoro-substituted aromatic ring and a hydroxypropanoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H11FO3 |
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Molecular Weight |
198.19 g/mol |
IUPAC Name |
3-(2-fluoro-3-methylphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11FO3/c1-6-3-2-4-7(9(6)11)5-8(12)10(13)14/h2-4,8,12H,5H2,1H3,(H,13,14) |
InChI Key |
HEUUKNWSTWTRSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CC(C(=O)O)O)F |
Origin of Product |
United States |
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